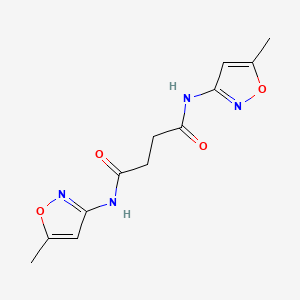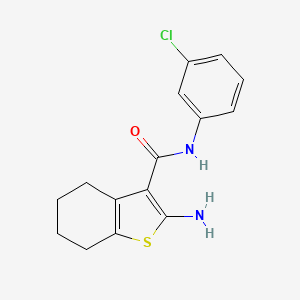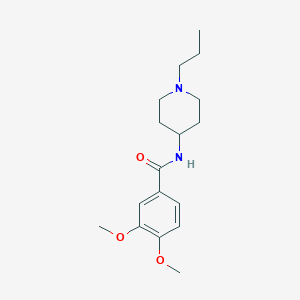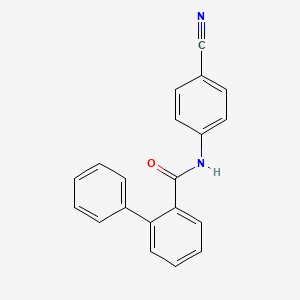
N,N'-bis(5-methyl-3-isoxazolyl)succinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(5-methyl-3-isoxazolyl)succinamide, also known as BISA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BISA is a succinimide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
作用机制
The mechanism of action of N,N'-bis(5-methyl-3-isoxazolyl)succinamide involves its interaction with the Kv1.3 channel, which is expressed on the surface of T cells. N,N'-bis(5-methyl-3-isoxazolyl)succinamide binds to the channel and blocks its activity, preventing the influx of potassium ions into the cell. This results in a decrease in T cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
In addition to its effects on T cell activity, N,N'-bis(5-methyl-3-isoxazolyl)succinamide has been shown to exhibit a range of other biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of neuronal excitability. N,N'-bis(5-methyl-3-isoxazolyl)succinamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N,N'-bis(5-methyl-3-isoxazolyl)succinamide is its selectivity for the Kv1.3 channel, which allows for targeted modulation of T cell activity. However, N,N'-bis(5-methyl-3-isoxazolyl)succinamide also has limitations, including its potential toxicity and the need for further research to fully understand its effects on other ion channels and cellular processes.
未来方向
There are several potential future directions for research on N,N'-bis(5-methyl-3-isoxazolyl)succinamide. One area of focus could be the development of more potent and selective Kv1.3 inhibitors for the treatment of autoimmune diseases. Another direction could be the investigation of N,N'-bis(5-methyl-3-isoxazolyl)succinamide's effects on other ion channels and cellular processes, which could lead to the development of new therapeutic targets. Additionally, research could be conducted to explore the potential use of N,N'-bis(5-methyl-3-isoxazolyl)succinamide as an antioxidant in the treatment of neurodegenerative diseases.
合成方法
N,N'-bis(5-methyl-3-isoxazolyl)succinamide can be synthesized using a variety of methods, but one common approach involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with N,N'-carbonyldiimidazole to form the corresponding imidazole derivative. This intermediate can then be reacted with succinic anhydride to yield N,N'-bis(5-methyl-3-isoxazolyl)succinamide.
科学研究应用
N,N'-bis(5-methyl-3-isoxazolyl)succinamide has been used in a number of research applications, including studies on the regulation of ion channels and the modulation of synaptic transmission. In particular, N,N'-bis(5-methyl-3-isoxazolyl)succinamide has been shown to selectively inhibit the activity of a specific type of potassium channel, known as Kv1.3, which is involved in the regulation of T cell activation and proliferation. This makes N,N'-bis(5-methyl-3-isoxazolyl)succinamide a potential candidate for the development of immunosuppressive drugs.
属性
IUPAC Name |
N,N'-bis(5-methyl-1,2-oxazol-3-yl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-7-5-9(15-19-7)13-11(17)3-4-12(18)14-10-6-8(2)20-16-10/h5-6H,3-4H2,1-2H3,(H,13,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLINIVBWNNNYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(5-methyl-1,2-oxazol-3-yl)butanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)

![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)

![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)

![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)
![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)
![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)


![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)